2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone

Description

Historical Context and Development

The development of this compound emerged from the broader advancement of α-haloketone chemistry throughout the twentieth century. The fundamental understanding of α-haloketones began with early investigations into their molecular structures and spectral properties, which provided crucial insights into their synthetic utility in heterocyclic synthesis. The systematic study of these compounds revealed their exceptional reactivity towards oxygen, nitrogen, and sulfur nucleophiles, establishing their importance as versatile synthetic intermediates.

The synthetic methodology for preparing chlorinated acetophenone derivatives traces its origins to classical organic synthesis techniques, particularly the chlorination of ketones under controlled conditions. Historical synthesis approaches involved the direct chlorination of aliphatic ketones with halogen sources, though this method often resulted in mono-substituted haloketones alongside various side products. The evolution of synthetic strategies led to more selective approaches, including the use of specialized chlorinating agents and improved reaction conditions to achieve higher yields and better selectivity.

The recognition of α-haloketones as essential building blocks gained momentum through research demonstrating their role in constructing complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit remarkable biological activity. This understanding positioned compounds like this compound as important targets for synthetic development, particularly given their potential as precursors for pharmacologically active compounds.

Nomenclature and Structural Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's full International Union of Pure and Applied Chemistry name reflects its structural complexity, with the systematic designation clearly indicating the positions of both chlorine substituents and the hydroxyl group. The Chemical Abstracts Service registry number 24483-75-8 provides a unique identifier for this specific compound, facilitating its recognition across chemical databases and literature.

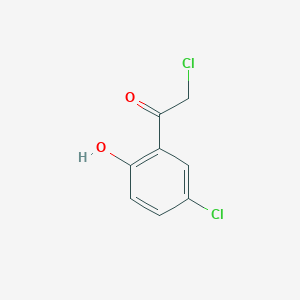

The structural classification of this compound places it within the α-haloketone family, specifically as a chlorinated aromatic ketone derivative. The molecular structure features a phenyl ring bearing both chlorine and hydroxyl substituents, connected to a chloroacetyl moiety. The International Chemical Identifier representation reveals the complete connectivity: InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2. This structural arrangement creates a compound with enhanced electrophilic character due to the inductive effects of both the carbonyl group and the chlorine substituents.

The Simplified Molecular Input Line Entry System notation C1=CC(=C(C=C1Cl)C(=O)CCl)O provides a linear representation of the molecular structure, emphasizing the aromatic character and the specific substitution pattern. The presence of the hydroxyl group at the ortho position relative to the ketone functionality introduces additional complexity through potential intramolecular hydrogen bonding interactions, which can influence the compound's conformation and reactivity patterns.

Significance in Organic Chemistry and Chemical Research

The significance of this compound in organic chemistry stems from its classification as an α-haloketone, a functional group that exhibits exceptional versatility in synthetic transformations. The compound's structure incorporates multiple reactive sites, making it particularly valuable for nucleophilic substitution reactions and heterocyclic synthesis applications. The enhanced reactivity of α-haloketones compared to conventional alkyl halides results from the inductive effect of the carbonyl group, which increases the electron deficiency at the α-carbon atom and enhances the polarity of the carbon-halogen bond.

Research has demonstrated that α-haloketones serve as effective alkylating agents, with their reactivity being significantly greater than corresponding non-carbonyl-containing halides. Illustrative studies have shown that in reactions with potassium iodide in acetone, chloroacetone reacts faster than 1-chloropropane by a factor of 36,000, highlighting the dramatic enhancement in reactivity imparted by the adjacent carbonyl group. This enhanced reactivity makes this compound a valuable intermediate for various synthetic applications.

The compound's utility extends to its role in the synthesis of complex heterocyclic systems. The presence of both electron-withdrawing groups creates multiple electrophilic sites that can undergo attack by various nucleophiles, including those targeting the carbonyl carbon, the α-carbon bearing the halogen, or even the halogen atom itself. Additionally, the acidic nature of hydrogen atoms at various positions, resulting from the presence of two polar electron-withdrawing groups, provides additional synthetic opportunities through base-mediated transformations.

Contemporary research has highlighted the potential of this compound class in pharmaceutical intermediate synthesis. The systematic exploration of chlorinated acetophenone derivatives has revealed their utility in preparing bioactive molecules and drug intermediates, particularly in the development of compounds targeting specific biological pathways. The structural features of this compound, including its aromatic hydroxyl group and dual chlorine substitution, provide a scaffold for further functionalization and incorporation into more complex molecular architectures.

Related Chloroacetophenone Derivatives

The chemical landscape surrounding this compound includes numerous structurally related compounds that share similar synthetic utility and reactivity patterns. Phenacyl chloride, also known as chloroacetophenone or 2-chloroacetophenone, represents one of the most prominent members of this compound family. With the molecular formula C8H7ClO and Chemical Abstracts Service number 532-27-4, phenacyl chloride serves as a fundamental building block in organic synthesis and has historical significance as a riot control agent designated as CN.

The structural relationship between these compounds becomes apparent when examining their core frameworks. While phenacyl chloride features an unsubstituted phenyl ring attached to the chloroacetyl group, this compound incorporates additional chlorine and hydroxyl substituents on the aromatic ring. This substitution pattern significantly influences the compound's properties, including its solubility characteristics, reactivity profile, and potential biological activity.

Another significant related compound is 1-(5-chloro-2-hydroxyphenyl)ethanone, which differs from the target compound by lacking the α-chlorine substitution. This compound, with Chemical Abstracts Service number 1450-74-4 and molecular formula C8H7ClO2, provides insight into the specific contributions of the α-chloro group to the overall reactivity and properties of the molecule. The comparison between these structures demonstrates how the presence or absence of the α-halogen dramatically affects the compound's electrophilic character and synthetic utility.

4'-Chloroacetophenone represents another important comparative compound, featuring chlorine substitution at the para position of the phenyl ring rather than the meta position found in the target compound. With Chemical Abstracts Service number 99-91-2 and molecular weight 154.59 grams per mole, this isomeric relationship illustrates how positional isomerism affects both physical properties and chemical behavior. The melting point of 4'-chloroacetophenone ranges from 14-18°C, with a boiling point of 232°C, providing reference points for understanding the thermal properties of related structures.

The synthesis methodologies for these related compounds often share common approaches, particularly the Friedel-Crafts acylation reactions using chloroacetyl chloride with aluminum chloride catalysts. Historical synthesis methods, such as the chlorination of acetophenone vapors, have been employed for preparing phenacyl chloride and related derivatives. These synthetic relationships provide valuable context for understanding the preparative chemistry of this compound and related structures.

Research into the biological activities of these chloroacetophenone derivatives has revealed diverse applications ranging from pharmaceutical intermediates to agricultural chemicals. The structural variations within this compound family allow for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and electronic characteristics, making them valuable scaffolds for drug discovery and development programs. The hydroxyl group present in this compound, for example, introduces additional hydrogen bonding capacity that can influence both solubility and biological activity compared to non-hydroxylated analogs.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 24483-75-8 | C8H6Cl2O2 | 205.03 | Dual chlorine, ortho-hydroxyl |

| Phenacyl chloride | 532-27-4 | C8H7ClO | 154.59 | Unsubstituted phenyl ring |

| 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 | C8H7ClO2 | 170.59 | Hydroxyl group, no α-chlorine |

| 4'-Chloroacetophenone | 99-91-2 | C8H7ClO | 154.59 | Para-chlorine substitution |

The comparative analysis of these related compounds reveals the systematic structure-activity relationships that govern the behavior of chloroacetophenone derivatives. The presence of the hydroxyl group in this compound introduces additional reactivity through potential chelation effects and hydrogen bonding interactions, distinguishing it from simpler analogs like phenacyl chloride. This structural complexity provides enhanced synthetic opportunities while also presenting unique challenges in terms of selectivity and reaction optimization.

Properties

IUPAC Name |

2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEIVUNKCGWDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285069 | |

| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24483-75-8 | |

| Record name | 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Hydroxyacetophenone

- Method : A common approach involves chlorinating 2-hydroxyacetophenone using chlorine gas or a chlorinating agent such as thionyl chloride.

- Catalyst : Aluminum chloride is often employed to ensure selective chlorination at the desired position.

- Reaction Conditions :

- Temperature: Controlled between 0°C to 20°C to optimize selectivity.

- Solvent: Dichloromethane is typically used for its polarity and ability to dissolve reactants effectively.

- Yield Optimization : Reaction monitoring via HPLC ensures yields between 44–78%, depending on the catalyst and solvent system used.

Acylation of Substituted Phenols

- Method : The acylation of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of pyridine is another established route.

- Reaction Parameters :

Industrial Continuous Flow Synthesis

- Process : Large-scale synthesis employs continuous flow reactors for precise control over temperature, pressure, and reactant concentrations.

- Advantages :

- High reproducibility of product quality.

- Reduced reaction time compared to batch processes.

Analytical Characterization

Spectroscopic Methods

Chromatographic Techniques

- HPLC :

- Retention time analysis ensures purity >95%.

- UV Detection :

Data Table: Reaction Conditions Summary

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Aluminum chloride | Dichloromethane | 0–20 | Up to 78% |

| Acylation | Pyridine | Pyridine | ~0 | Variable |

| Industrial Continuous Flow | Automated control | Various | Controlled | High |

Notes on Research Findings

The synthesis of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone has been optimized for both laboratory-scale and industrial applications. Key parameters such as temperature control, solvent selection, and catalyst choice play critical roles in yield and purity. Advanced analytical techniques ensure the structural identity of the compound, while safety protocols mitigate risks associated with its handling.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 2-chloro-1-(5-chloro-2-oxophenyl)ethanone.

Reduction: Formation of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanol.

Substitution: Formation of 2-chloro-1-(5-substituted-2-hydroxyphenyl)ethanone.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone serves as a foundational building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent.

- Anticancer Properties : Studies have explored its ability to inhibit cancer cell growth through various mechanisms, including enzyme inhibition and disruption of cellular processes.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Medicine

Pharmaceutical Intermediate

Ongoing research is investigating the potential of this compound as a pharmaceutical intermediate. Its reactivity allows it to participate in the synthesis of various drugs, particularly those targeting microbial infections and cancer.

Industrial Applications

The compound is utilized in the production of specialty chemicals and serves as a precursor in the manufacture of dyes and pigments. Its unique properties make it suitable for applications that require specific chemical functionalities.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use as a new antimicrobial agent in clinical settings.

- Anticancer Research : Another study focused on the anticancer properties of the compound, revealing that it could inhibit the proliferation of specific cancer cell lines through apoptosis induction. This research suggests that further exploration could lead to the development of new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy and chloro groups on the phenyl ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, differing primarily in substituent positions, halogenation, or functional groups:

Physicochemical Properties

- Solubility: The hydroxyl group improves water solubility compared to non-hydroxylated analogues (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) .

- Melting Points : Fluorinated derivatives ([147495-57-6]) exhibit lower melting points (<100°C) due to reduced crystallinity, whereas methyl-substituted compounds ([22307-95-5]) melt at higher temperatures (~150°C) .

Key Research Findings

- Regioselectivity Challenges : Misassignment of substituent positions in early literature (e.g., confusion between 4-methyl and 5-methyl isomers) underscores the need for precise NMR and X-ray crystallographic validation .

Biological Activity

2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, a compound with notable chemical properties, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro-substituted phenolic structure, which contributes to its reactivity and biological activity. Its structural uniqueness allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in one study, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results against various cancer cell lines. Notably, a study indicated that this compound exhibited cytotoxic effects with IC50 values ranging from 8.6 to 28.4 µM against different cancer types, highlighting its selective activity against cancer cells while remaining nontoxic to normal fibroblast cells .

Case Study: Anticancer Efficacy

In a comparative study involving various derivatives of phenolic compounds, this compound was found to be particularly effective against colon cancer cell lines (HCT-116), with an IC50 of 2.35 µM . This suggests that modifications in the chemical structure can enhance the anticancer efficacy of such compounds .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The compound has been evaluated for its ability to scavenge free radicals, demonstrating substantial antioxidant activity in various assays.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

The results indicate that the compound effectively reduces oxidative stress by neutralizing free radicals, which is crucial in preventing cellular damage and related diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via acylation of substituted anilines with 2-chloroacetyl chloride in a biphasic system (dichloromethane and 2% aqueous NaOH) at 0°C for 3 hours. Subsequent alkylation reactions with amines are performed in dry acetone with K₂CO₃ and catalytic KI at 60°C. Reaction progress is monitored via HPLC, achieving yields of 44–78%. Key parameters include temperature control, solvent polarity, and catalyst selection .

- Characterization : Purity is confirmed by HPLC (e.g., retention time analysis), and structural validation employs ¹H/¹³C NMR, LC/MS, and elemental analysis .

Q. How is this compound characterized to confirm its structural identity?

- Analytical Workflow :

- Spectroscopy : ¹H NMR (δ ~2.6 ppm for acetyl group; aromatic protons at δ 6.8–7.5 ppm), ¹³C NMR (carbonyl signal at ~195 ppm), and LC/MS for molecular ion verification.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- Elemental Analysis : C, H, N percentages are matched with theoretical values (e.g., C: ~56%, H: ~4%, Cl: ~21%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Stability data suggest limited decomposition under standard conditions, but thermal degradation studies (e.g., TGA/DSC) are advised for long-term storage .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives from this compound?

- Optimization Strategies :

- Solvent Systems : Replace acetone with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in alkylation reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.

- Temperature Gradients : Gradual heating (40°C → 80°C) reduces side reactions like hydrolysis of the chloroacetyl group .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

- Troubleshooting Approaches :

- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals.

- High-Resolution MS : Confirm molecular formula (C₈H₇Cl₂O₂; exact mass: 218.9874) to rule out isomeric impurities.

- X-ray Crystallography : Single-crystal XRD (using SHELX software ) provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns .

Q. How is this compound utilized in the synthesis of HDAC inhibitors?

- Application Workflow :

Intermediate Functionalization : React with hydroxylamine to form oxime derivatives, followed by cyclization to generate hydroxypyrimidines.

Biological Screening : Assess HDAC inhibition via fluorometric assays using HeLa cell lysates. IC₅₀ values are calculated against reference inhibitors (e.g., trichostatin A) .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this ketone?

- Catalytic Methods :

- Asymmetric Reduction : Employ Ru/(1S,2S)-TsDPEN catalysts to reduce the ketone to (R)-alcohols with >99% enantiomeric excess (ee).

- Chiral Auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during alkylation or aldol reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.